molecular formula C20H15NO B1600317 1-(4-(9H-carbazol-9-yl)phenyl)ethanone CAS No. 142116-85-6

1-(4-(9H-carbazol-9-yl)phenyl)ethanone

Cat. No.: B1600317
CAS No.: 142116-85-6
M. Wt: 285.3 g/mol
InChI Key: MROKJEYKOKZQEK-UHFFFAOYSA-N
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Description

1-(4-(9H-carbazol-9-yl)phenyl)ethanone: is a chemical compound with the molecular formula C20H15NO . It is known for its unique structure, which includes a carbazole moiety linked to a phenyl group via an ethanone bridge. This compound is of significant interest in the field of organic electronics and materials science due to its optoelectronic properties .

Scientific Research Applications

1-(4-(9H-carbazol-9-yl)phenyl)ethanone has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone typically involves the reaction of 4-aminoacetophenone with 2,2’-dibromobiphenyl under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(9H-carbazol-9-yl)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4,4’-Bis(9H-carbazol-9-yl)biphenyl
  • 9-(4-Acetylphenyl)-9H-carbazole
  • 4-(9-Carbazolyl)phenylethanone

Comparison: 1-(4-(9H-carbazol-9-yl)phenyl)ethanone is unique due to its specific ethanone linkage, which imparts distinct electronic properties compared to other carbazole derivatives. Its ability to form stable films and its high thermal stability make it particularly valuable in optoelectronic applications .

Properties

IUPAC Name

1-(4-carbazol-9-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO/c1-14(22)15-10-12-16(13-11-15)21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROKJEYKOKZQEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433218
Record name Ethanone, 1-[4-(9H-carbazol-9-yl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142116-85-6
Record name Ethanone, 1-[4-(9H-carbazol-9-yl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(9H-Carbazol-9-yl)phenyl]ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To carbazole (5.02 g) in DMSO (50 mL) is added 4-fluoroacetophenone (3.45 g) and K2CO3 (10.4 g), and the mixture is stirred at 135° C. overnight. The mixture is poured into water to afford a precipitate, which is isolated by filtration and washed with water. The crude product thus obtained is further purified by recrystallization from TBME (tert-butyl methyl ether), giving the product as a light brown solid. The structure is confirmed by the 1H-NMR spectrum (CDCl3). δ [ppm]: 2.71 (s, 3H), 7.32 (ddd, 2H), 7.41-7.50 (m, 4H), 7.72 (d, 2H), 8.15 (d, 2H), 8.21 (d, 2H).
Quantity
5.02 g
Type
reactant
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step One
Name
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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